4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
説明
4-Fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a chromone-based benzamide derivative with a 4-fluorobenzoyl group attached to the chromen-6-amino position and a 2-methoxyphenyl substituent at the chromen-2-position. Chromones (4H-chromen-4-ones) are oxygen-containing heterocycles known for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The incorporation of fluorine and methoxy groups in this compound likely enhances its metabolic stability and binding affinity to biological targets, as fluorination is a common strategy in medicinal chemistry to modulate pharmacokinetics .
Synthesis routes for analogous compounds involve Friedel-Crafts acylation, hydrazide formation, and cyclization reactions. For example, hydrazinecarbothioamide intermediates are synthesized by reacting substituted benzoic acid hydrazides with isothiocyanates, followed by cyclization to form 1,2,4-triazole derivatives .
特性
IUPAC Name |
4-fluoro-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO4/c1-28-20-5-3-2-4-17(20)22-13-19(26)18-12-16(10-11-21(18)29-22)25-23(27)14-6-8-15(24)9-7-14/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKGSLQTHMJTIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-Fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound belonging to the class of chromenone derivatives. Its unique structure, characterized by the presence of a fluorine atom and a methoxyphenyl substituent, suggests potential biological activities that are of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is C₁₈H₁₅FNO₄, with a molecular weight of approximately 389.4 g/mol. The compound features a chromenone core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅FNO₄ |
| Molecular Weight | 389.4 g/mol |
| CAS Number | 923212-18-4 |
Anticancer Activity
Several studies have investigated the anticancer potential of chromenone derivatives, including 4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives containing methoxy groups have been linked to enhanced cytotoxicity against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit tubulin polymerization. In vitro studies demonstrate that chromenone derivatives can effectively arrest the cell cycle at the G2/M phase, leading to increased cell death in tumor cells .
- Case Studies : A study evaluated the cytotoxic effects of similar chromenone derivatives against breast cancer cell lines (MCF-7) and reported IC50 values indicating significant inhibition of cell growth .
Anti-inflammatory Activity
The structural features of 4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide suggest potential anti-inflammatory properties. Compounds in this class have been shown to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), enzymes involved in inflammatory processes.
- Inhibition Studies : Research indicates that certain chromenone derivatives exhibit dual inhibitory effects against COX enzymes, which are critical targets for anti-inflammatory drugs .
Antioxidant Activity
The antioxidant potential of chromenone derivatives has been explored due to their ability to scavenge free radicals and reduce oxidative stress.
- Mechanism : The presence of electron-donating groups, such as methoxy substituents, enhances the radical-scavenging ability of these compounds, making them valuable in preventing oxidative damage in biological systems .
Research Findings
Recent studies have highlighted the diverse biological activities associated with 4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide:
科学的研究の応用
Anticancer Activity
Research indicates that compounds similar to 4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide exhibit significant anticancer properties. The chromenone structure is often associated with the inhibition of cell proliferation and induction of apoptosis in cancer cells. Notably, studies have shown that this compound can act as an inhibitor of the MDM2 protein, which is frequently overexpressed in tumors and inhibits the tumor suppressor p53. This interaction suggests potential applications in cancer therapy, particularly for tumors resistant to conventional treatments .
Antimicrobial Properties
The compound has also demonstrated promising antimicrobial activity against various bacterial strains. Research into benzamide derivatives indicates their capacity to inhibit bacterial growth, especially against strains resistant to standard antibiotics. This suggests that 4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide could be developed as a novel treatment option for bacterial infections .
Antioxidant Effects
Chromone derivatives are recognized for their antioxidant properties, which protect cells from oxidative stress linked to various diseases, including cancer and neurodegenerative disorders. The ability of related compounds to scavenge free radicals effectively enhances their therapeutic potential .
Case Study 1: MDM2 Inhibition
A notable study demonstrated that certain chromone derivatives, including 4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide, act as inhibitors of MDM2. This study highlighted its binding affinity and potential use in cancer treatment, particularly in cancers where MDM2 overexpression is a concern .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of benzamide derivatives similar to this compound. It involved testing against various resistant bacterial strains, revealing significant inhibition rates that suggest a pathway for developing new antibiotics.
類似化合物との比較
Structural Analogs and Substituent Effects
The structural analogs of the title compound differ primarily in substituents on the benzamide and chromone moieties. Key examples include:
Key Observations :
- Halogen Effects: Fluorine (atomic radius: 1.47 Å) and chlorine (1.75 Å) influence electronic properties and steric bulk.
- Methoxy vs. Methyl : The 2-methoxyphenyl group in the title compound introduces hydrogen-bonding capability via the methoxy oxygen, unlike the 2-methylphenyl group in the chloro analog, which relies on hydrophobic interactions .
- Planarity and Tautomerism: Chromone derivatives with electron-withdrawing groups (e.g., fluorine) exhibit tautomeric equilibria between keto-enol forms, affecting reactivity and spectral properties .
Spectroscopic and Crystallographic Data
- IR Spectroscopy : The title compound’s benzamide carbonyl stretch is expected at 1663–1682 cm⁻¹, consistent with related hydrazinecarbothioamides . Absence of C=O bands in triazole derivatives (e.g., compounds [7–9] in ) confirms cyclization.
- Crystal Packing: In fluorinated benzamides like 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide (), intramolecular N–H⋯O and N–H⋯S hydrogen bonds stabilize S(6) ring motifs. Similar interactions likely govern the title compound’s solid-state arrangement, influencing solubility and melting points .
Q & A
What are the recommended synthetic routes for 4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide, and how can reaction conditions be optimized for yield?
Level : Basic
Methodological Answer :
The synthesis typically involves coupling 2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-amine with 4-fluorobenzoyl chloride using carbodiimide reagents (e.g., DCC or EDC) and HOBt in anhydrous dichloromethane at -50°C to minimize side reactions . Yield optimization strategies include:
- Temperature control : Maintaining -40°C to -60°C reduces hydrolysis of the acyl chloride intermediate.
- Microwave-assisted synthesis : Recent protocols using DMAP catalysis at 80°C for 30 minutes achieve 85% conversion, reducing reaction time by 70% compared to traditional methods .
- Solvent selection : Acetonitrile with 4Å molecular sieves improves yields by 15-20% by scavenging water .
How should researchers characterize this compound using spectroscopic and crystallographic methods?
Level : Basic
Methodological Answer :
- Spectroscopy :
- Crystallography : Use SHELXL for refinement, applying TWIN/BASF commands to address twinning. Mercury CSD aids in visualizing anisotropic displacement ellipsoids and hydrogen-bonding networks .
What initial steps are critical for assessing the biological activity of this compound?
Level : Basic
Methodological Answer :
- Target prediction : Perform molecular docking (AutoDock Vina) against kinase or GPCR targets, leveraging the chromen-4-one scaffold's affinity for ATP-binding pockets .
- In vitro assays :
- Anticancer : MTT assay on HeLa cells (IC₅₀ determination) with doxorubicin as a positive control.
- Antimicrobial : Disk diffusion against S. aureus (MIC reported at ≤16 µg/mL in structural analogs) .
What challenges arise in resolving crystallographic data contradictions for this compound?
Level : Advanced
Methodological Answer :
Key challenges include:
- Twinning : Common in chromene derivatives due to planar stacking. Apply SHELXL TWIN refinement with a BASF parameter of 0.3–0.4 to model hemihedral twinning .
- Disorder in the methoxyphenyl group : Use SADI restraints in SHELXL to maintain geometry, and validate with Mercury's packing similarity analysis .
- Ambiguous electron density : Supplement X-ray data with DFT-optimized coordinates (B3LYP/6-31G*) to refine flexible regions .
How can researchers address discrepancies in reported biological activity data across studies?
Level : Advanced
Methodological Answer :
- Experimental replication : Standardize assay conditions (e.g., pH 7.4 PBS buffer for fluorescence studies ).
- SAR analysis : Compare substituent effects using analogs (e.g., replacing the 4-fluoro group with trifluoromethyl reduces IC₅₀ by 40% ).
- Meta-analysis : Apply statistical tools (e.g., Forest plots) to reconcile conflicting IC₅₀ values, accounting for variables like cell line heterogeneity .
What computational approaches are recommended for predicting physicochemical properties and target interactions?
Level : Advanced
Methodological Answer :
- QSPR modeling : Use Gaussian 16 to calculate logP (predicted: 3.2 ± 0.1) and polar surface area (85 Ų), correlating with bioavailability .
- Molecular dynamics : Simulate binding to 5-HT receptors (GROMACS, 100 ns trajectories) to analyze fluoro-benzamide interactions with Ser159 and Tyr175 residues .
- ADMET prediction : SwissADME predicts moderate CYP3A4 inhibition (Probability: 0.65), suggesting potential drug-drug interactions .
How can synthetic yields be improved while minimizing byproduct formation?
Level : Advanced
Methodological Answer :
- Flow chemistry : Continuous flow reactors reduce reaction time to 5 minutes (yield: 92%) by enhancing mass transfer of the acyl chloride intermediate .
- Catalyst screening : Pd(OAc)₂/Xantphos (5 mol%) enables Suzuki coupling of halogenated precursors with >95% purity .
- Byproduct analysis : LC-MS identifies hydrolyzed benzamide (m/z 342.1) as the major impurity; quenching with NaHCO₃ reduces its formation by 30% .
What strategies support structure-activity relationship (SAR) studies for this compound?
Level : Advanced
Methodological Answer :
- Fragment-based design : Synthesize analogs with modified chromene-oxo groups (e.g., 4-thioxo increases cytotoxicity 3-fold ).
- Crystallographic SAR : Overlay crystal structures (Mercury CSD) to identify conserved hydrogen bonds (e.g., O=C⋯H-N interactions critical for kinase inhibition) .
- Pharmacophore modeling : Phase software identifies essential features: the 4-fluoro group and chromene-4-one carbonyl (RMSD < 1.0 Å) .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
